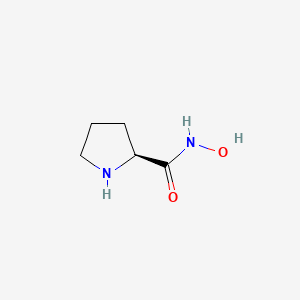

(S)-N-hydroxypyrrolidine-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10N2O2 |

|---|---|

Molecular Weight |

130.15 g/mol |

IUPAC Name |

(2S)-N-hydroxypyrrolidine-2-carboxamide |

InChI |

InChI=1S/C5H10N2O2/c8-5(7-9)4-2-1-3-6-4/h4,6,9H,1-3H2,(H,7,8)/t4-/m0/s1 |

InChI Key |

KYQJQGXEBNURRW-BYPYZUCNSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NO |

Canonical SMILES |

C1CC(NC1)C(=O)NO |

Origin of Product |

United States |

Contextualization of Pyrrolidine Based Scaffolds Within Heterocyclic Chemistry

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in drug discovery and heterocyclic chemistry. nih.govmdpi.com Its prevalence is notable, ranking as one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The significance of this scaffold is rooted in several key structural and chemical properties.

Unlike flat, aromatic systems, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a non-planar, three-dimensional (3D) structure. nih.govnih.gov This "puckered" conformation allows for a more comprehensive exploration of pharmacophore space, enabling substituents to be oriented in specific spatial arrangements. This 3D coverage is crucial for achieving high-affinity and selective interactions with the complex topographical features of biological targets like enzyme active sites and receptors. nih.govresearchgate.net

Significance of Hydroxamic Acid Moieties in Chemical Biology and Catalysis

The hydroxamic acid functional group (-CONHOH) is a powerful pharmacophore that imparts significant biological activity to a wide range of molecules. Its importance stems primarily from its exceptional ability to act as a bidentate chelator of metal ions. nih.govbldpharm.com This property is central to its role in chemical biology, particularly as an inhibitor of metalloenzymes. medchemexpress.com

Many critical enzymes in physiological and pathological processes contain a metal ion (most commonly zinc, iron, or copper) in their active site, which is essential for their catalytic function. nih.govnih.gov Hydroxamic acids can effectively coordinate with this catalytic metal ion, displacing key water molecules or endogenous ligands and thereby inactivating the enzyme. medchemexpress.com This mechanism of action has led to the development of numerous hydroxamic acid-based inhibitors targeting a variety of metalloenzymes, including:

Matrix Metalloproteinases (MMPs): A family of zinc-dependent endopeptidases involved in extracellular matrix remodeling. Their dysregulation is implicated in arthritis, cancer, and cardiovascular diseases. nih.govrsc.org

Histone Deacetylases (HDACs): Zinc-containing enzymes that play a crucial role in epigenetic regulation. HDAC inhibitors, such as the hydroxamic acid-based drug Vorinostat (SAHA), are used in cancer therapy. medchemexpress.com

Urease: A nickel-containing enzyme whose activity is linked to pathogenesis in infections by bacteria like Helicobacter pylori. nih.gov

Tyrosinase: A dicopper-containing enzyme central to melanin (B1238610) biosynthesis, making its inhibitors relevant for cosmetic and pharmaceutical applications. nih.gov

Beyond enzyme inhibition, hydroxamic acids are found in nature as siderophores, which are small molecules produced by microorganisms to scavenge essential iron from their environment. medchemexpress.com This high affinity for ferric iron underscores the fundamental role of the hydroxamic acid moiety as a metal-binding group in biological systems.

Molecular Mechanisms of Interaction with Biological Macromolecules Pre Clinical, in Vitro Focus

Metal Ion Chelation by the Hydroxamic Acid Group

The hydroxamic acid moiety (-CONHOH) is a key pharmacophore that endows (S)-N-hydroxypyrrolidine-2-carboxamide with the ability to act as a potent chelating agent for various metal ions. This property is central to its mechanism of action against a range of metalloenzymes.

A significant number of enzymes rely on a zinc (II) ion within their active site for catalytic activity. These zinc-dependent metalloenzymes are critical targets for inhibitors containing a hydroxamic acid group. The inhibitory action of this compound against these enzymes is primarily achieved through the coordination of its hydroxamate group with the active site zinc ion.

Research on hydroxamic acid-based inhibitors of metalloproteases, such as carboxypeptidase A, has elucidated a "reverse-protonation" pattern of association. nih.govacs.org In this model, the deprotonated hydroxamate anion of the inhibitor displaces a water molecule that is typically coordinated to the zinc ion in the enzyme's resting state. nih.govacs.org This direct coordination effectively blocks the catalytic machinery of the enzyme. The binding affinity of hydroxamic acid inhibitors to these enzymes is influenced by the pH of the environment, with maximal effectiveness generally observed near neutral pH. nih.govacs.org

The hydroxamic acid functional group can exist as a mixture of syn and anti rotamers in solution, and the relative abundance of these conformers can influence binding affinity. nih.govacs.org While specific crystal structures of this compound complexed with zinc-dependent metalloenzymes are not widely available, the established principles of hydroxamate inhibition strongly suggest a bidentate coordination to the zinc ion, involving both the carbonyl and hydroxyl oxygens of the hydroxamic acid group.

Beyond zinc, the hydroxamic acid group of this compound can chelate other transition metal ions, which is a well-documented property of this functional group. mdpi.com For instance, hydroxamic acids exhibit a strong affinity for iron (III) ions and are found in naturally occurring siderophores, which are molecules that transport iron in biological systems. mdpi.com

The coordination chemistry of hydroxamic acids with various transition metals, including copper (II), has been studied. ias.ac.in In the context of biological systems, this suggests that this compound could potentially interact with other metalloenzymes that utilize different transition metals as cofactors. The specific coordination geometry and stability of these complexes would depend on the nature of the metal ion and the steric and electronic environment of the enzyme's active site.

Non-Covalent Interactions at Target Binding Sites

The pyrrolidine (B122466) ring and the carboxamide linkage of this compound provide multiple points for non-covalent engagement. Studies on proline analogs as enzyme inhibitors have revealed common binding features. nih.gov The carboxylate group of these analogs frequently forms hydrogen bonds with residues such as threonine in the enzyme's active site. nih.gov

In the absence of a specific co-crystal structure of this compound with a target enzyme, a hypothetical model of its binding can be constructed based on the known interactions of similar inhibitors.

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Residues in Enzyme Active Site |

| Hydrogen Bonding | Hydroxamic acid (-CONHOH), Carboxamide (-CONH-) | Polar and charged amino acids (e.g., Asp, Glu, Asn, Gln, Ser, Thr, Tyr) |

| Hydrophobic Interactions | Pyrrolidine ring (aliphatic protons) | Nonpolar amino acids (e.g., Ala, Val, Leu, Ile, Phe, Trp) |

| Electrostatic Forces | Partial charges on the hydroxamic acid and carboxamide groups | Charged amino acids (e.g., Asp, Glu, Lys, Arg) |

Mechanistic Classification of Enzyme Inhibition

The mode of enzyme inhibition by a small molecule provides crucial insights into its mechanism of action. Based on the interaction patterns described above, this compound is expected to act as a competitive inhibitor of metalloenzymes.

Competitive inhibition occurs when an inhibitor molecule binds to the active site of an enzyme and directly competes with the natural substrate for binding. jackwestin.com In the case of this compound, its binding to the catalytic metal ion within the active site physically prevents the substrate from accessing this critical component of the catalytic machinery.

Studies on hydroxamic acid inhibitors of carboxypeptidase A have demonstrated that they induce micromolar competitive inhibition. nih.govacs.orgresearchgate.net This is consistent with the inhibitor binding to the same site as the substrate. In competitive inhibition, the inhibitory effect can be overcome by increasing the concentration of the substrate.

In contrast, non-competitive inhibition involves the inhibitor binding to a site on the enzyme that is distinct from the active site (an allosteric site). jackwestin.com This binding event causes a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether the substrate is bound. Given that the primary mechanism of action for this compound involves direct coordination to the active site metal ion, a non-competitive mechanism is less likely. Irreversible inhibition, which involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme, is also not characteristic of hydroxamic acid-based metalloenzyme inhibitors, which typically bind reversibly.

The table below summarizes the key characteristics of different inhibition types in the context of this compound.

| Inhibition Type | Binding Site | Effect on Vmax | Effect on Km | Reversibility |

| Competitive | Active site | No change | Increases | Reversible |

| Non-competitive | Allosteric site | Decreases | No change | Reversible |

| Irreversible | Active site | Decreases | No change | Irreversible |

Based on the available evidence for hydroxamic acid inhibitors, this compound is best classified as a competitive inhibitor .

Target Identification and Pre Clinical in Vitro Activity Profiling of S N Hydroxypyrrolidine 2 Carboxamide

Enzymatic Inhibition Studies Against Key Metalloenzyme Families

Metalloenzymes are a broad class of enzymes that utilize a metal ion cofactor for their catalytic activity. The hydroxamic acid moiety within (S)-N-hydroxypyrrolidine-2-carboxamide is a well-established zinc-binding group, suggesting potential inhibitory activity against zinc-dependent metalloenzymes. However, specific inhibitory constants (e.g., IC₅₀ or Kᵢ values) for this compound against the following key metalloenzyme families have not been reported in the reviewed literature.

Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Dysregulation of MMP activity is implicated in various pathological conditions, including cancer and arthritis. While numerous pyrrolidine-based hydroxamic acid derivatives have been synthesized and evaluated as MMP inhibitors, specific inhibitory data for the parent compound, this compound, against any MMP isoforms (e.g., MMP-2, MMP-9, MMP-13) are not available.

Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues of both histone and non-histone proteins, playing a crucial role in epigenetic regulation. nih.govnih.gov HDACs are also zinc-dependent enzymes, and hydroxamate-containing compounds are a prominent class of HDAC inhibitors. nih.govresearchgate.net Despite the investigation of various complex hydroxamic acid derivatives as HDAC inhibitors, there is no published data detailing the specific inhibitory activity of this compound against different HDAC isoforms.

A Disintegrin and Metalloprotease (ADAM) Family

The ADAM family of transmembrane and secreted proteins contains a zinc-dependent metalloprotease domain involved in the shedding of cell surface protein ectodomains. ADAM10 and ADAM17 are particularly well-studied members of this family. Although hydroxamate-based inhibitors have been developed for ADAMs, specific inhibitory data for this compound against any member of the ADAM family is not documented in the available literature. nih.gov

Other Relevant Metalloenzymes (e.g., Tyrosinase, NAPE-PLD)

Tyrosinase: This copper-containing enzyme plays a key role in melanin (B1238610) biosynthesis. While some hydroxamic acid derivatives have been explored as tyrosinase inhibitors, no specific inhibitory data for this compound has been found. rsc.orgnih.gov

N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD): This zinc metallohydrolase is involved in the biosynthesis of N-acylethanolamines, a class of bioactive lipids. nih.govnih.govvanderbilt.edu There is no available information on the inhibitory potential of this compound against NAPE-PLD.

Quantitative Ligand-Target Binding Assays (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Direct measurement of the binding affinity and thermodynamic parameters of an inhibitor to its target enzyme is crucial for understanding the mechanism of action. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide valuable data on binding constants (Kₐ, Kₑ), dissociation constants (Kₐ), and thermodynamic signatures (ΔH, ΔS). A search of the scientific literature did not yield any studies that have employed these techniques to characterize the binding of this compound to any of the aforementioned metalloenzyme targets.

Cell-Based Assays for Target Engagement and Pathway Modulation (excluding any safety or adverse effect profiles)

Cell-based assays are essential for confirming that an inhibitor can engage its target in a cellular context and modulate downstream signaling pathways. Such assays can measure changes in substrate cleavage, protein expression, or other cellular phenotypes. There is a lack of published studies investigating the effects of this compound in cell-based models to assess its target engagement and subsequent pathway modulation. For instance, studies on its effects on cancer cell proliferation or invasion, which are often regulated by MMPs and HDACs, are not available for this specific compound. nih.gov

High-Throughput Screening (HTS) Methodologies for Novel Biological Activities

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for their potential biological activity. pharmamodels.net For a novel compound such as this compound, HTS would be the initial step to uncover its pharmacological potential across a wide range of biological targets. This process involves the use of automated systems to test the compound's effect in various biochemical or cell-based assays. nih.gov

The primary goal of HTS is to identify "hits," which are compounds that exhibit a desired biological effect in a primary screen. pharmamodels.net These hits are then subjected to more rigorous secondary screening to confirm their activity and determine their potency and selectivity.

Two main types of HTS assays are typically employed:

Biochemical Assays: These assays are designed to measure the direct effect of a compound on a purified biological target, such as an enzyme or a receptor. ewadirect.com For this compound, given its hydroxamic acid moiety, a key area of investigation would be its potential as a metalloenzyme inhibitor. unl.pt Hydroxamic acids are known to chelate metal ions, particularly zinc, which is a critical cofactor for many enzymes. unl.ptacs.org Therefore, a panel of metalloenzymes, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), would be logical targets for initial screening.

Cell-Based Assays: These assays utilize living cells to assess a compound's effect on a specific cellular process or pathway. mdpi.com Cell-based screens can provide more physiologically relevant information than biochemical assays, as they account for factors such as cell permeability and metabolism. nih.gov For this compound, a variety of cell-based assays could be employed to screen for activities such as anticancer, anti-inflammatory, or antimicrobial effects. For example, cancer cell lines could be used to screen for cytotoxic or anti-proliferative activity.

The process of a typical HTS campaign for a novel compound is illustrated in the table below.

| Step | Description | Key Considerations |

| Assay Development | Designing and optimizing a robust and reproducible assay for the chosen target or cellular process. | Signal-to-background ratio, Z'-factor, assay variability. |

| Compound Library Screening | Testing a large library of compounds, including this compound, at a single concentration. | Compound purity and concentration, plate uniformity. |

| Hit Identification | Identifying compounds that produce a significant and reproducible effect in the primary screen. | Statistical analysis, hit selection criteria. |

| Hit Confirmation | Re-testing the initial hits to eliminate false positives. | Use of fresh compound samples, orthogonal assays. |

| Dose-Response Analysis | Determining the potency (e.g., IC50 or EC50) of the confirmed hits by testing them at multiple concentrations. | Curve fitting, determination of pharmacological parameters. |

Illustrative HTS Results for this compound

The following table presents hypothetical data that might be generated from an HTS campaign for this compound, demonstrating its potential as a selective inhibitor of a specific metalloenzyme.

| Target Enzyme | Assay Type | Primary Screen Inhibition (%) | Confirmed Hit | IC50 (µM) |

| MMP-2 | Biochemical | 85 | Yes | 1.2 |

| MMP-9 | Biochemical | 78 | Yes | 2.5 |

| HDAC1 | Biochemical | 15 | No | >100 |

| HDAC6 | Biochemical | 22 | No | >100 |

| TNF-α Release (LPS-stimulated macrophages) | Cell-Based | 65 | Yes | 5.8 |

These illustrative data suggest that this compound could be a potent and selective inhibitor of MMP-2 and MMP-9, with additional anti-inflammatory activity demonstrated by the inhibition of TNF-α release.

Target Identification and Pre-clinical in vitro Activity Profiling

Following the identification of a promising biological activity through HTS, the next critical steps are to identify the specific molecular target(s) of the compound and to conduct a more comprehensive in vitro activity profiling.

Target Identification

Identifying the precise molecular target of a bioactive compound is crucial for understanding its mechanism of action and for guiding further drug development efforts. nih.gov Several strategies can be employed for target identification:

Affinity Chromatography: This technique involves immobilizing the bioactive compound on a solid support and then passing a cell lysate over the support. creative-biolabs.com Proteins that bind to the compound will be retained on the support and can then be eluted and identified by mass spectrometry.

Computational Approaches: If the compound has structural similarity to known ligands, computational methods such as molecular docking can be used to predict its potential targets. creative-biolabs.com

Genetic and Proteomic Approaches: Techniques such as RNA interference (RNAi) screening or proteome-wide thermal shift assays can be used to identify proteins whose expression or stability is altered in the presence of the compound. nih.gov

Pre-clinical in vitro Activity Profiling

Once a target has been identified and validated, a more detailed in vitro profiling is necessary to characterize the compound's pharmacological properties. This typically involves a battery of assays designed to assess its potency, selectivity, and mechanism of action. wuxiapptec.com

For a compound like this compound, with hypothetical activity against MMPs, the in vitro profiling would include:

Enzyme Kinetics: Studies to determine the mechanism of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive).

Selectivity Profiling: Testing the compound against a broad panel of related and unrelated enzymes to determine its selectivity profile.

Cellular Activity: Assessing the compound's ability to inhibit MMP activity in a cellular context, for example, by measuring its effect on cancer cell invasion or migration in vitro.

Off-Target Effects: Screening the compound against a panel of common off-targets, such as receptors and ion channels, to identify potential liabilities.

Illustrative In Vitro Profile of this compound as an MMP Inhibitor

The following table provides a hypothetical summary of the in vitro activity profile for this compound.

| Assay | Endpoint | Result |

| MMP-2 Inhibition | IC50 | 1.2 µM |

| MMP-9 Inhibition | IC50 | 2.5 µM |

| MMP-1, -3, -7, -8, -13 Inhibition | IC50 | >50 µM |

| Mechanism of Inhibition (MMP-2) | Lineweaver-Burk Analysis | Competitive |

| HT-29 Colon Cancer Cell Invasion | Inhibition of Invasion | 68% at 10 µM |

| hERG Channel Blockade | IC50 | >100 µM |

| Cytochrome P450 Inhibition (3A4) | IC50 | >100 µM |

This illustrative profile suggests that this compound is a potent and selective, competitive inhibitor of MMP-2 and MMP-9, with activity in a cell-based model of cancer cell invasion and a low potential for off-target effects on the hERG channel and CYP3A4.

Structure Activity Relationship Sar Studies and Analog Design Based on S N Hydroxypyrrolidine 2 Carboxamide

Impact of Pyrrolidine (B122466) Ring Substitutions on in vitro Potency and Selectivity

The pyrrolidine ring is a fundamental component of the (S)-N-hydroxypyrrolidine-2-carboxamide scaffold, and its substitution pattern significantly influences biological activity. The non-planar, three-dimensional nature of the sp3-hybridized pyrrolidine ring allows for precise spatial orientation of substituents, which can critically affect target binding. nih.gov

Furthermore, the basicity of the pyrrolidine nitrogen can be modulated by substituents at the C-2 position, which can in turn affect interactions with the biological target. nih.gov In studies on pyrrolidine pentamine derivatives, modifications at multiple positions (R1, R3, R4, and R5) showed varied effects on inhibitory activity, underscoring the potential for optimization through substitution. nih.govnih.govnih.govmdpi.com While extensive SAR data on direct substitutions on the N-hydroxypyrrolidine-2-carboxamide core is context-dependent on the specific biological target, the general principles derived from related pyrrolidine scaffolds emphasize the importance of a systematic exploration of the substitution patterns on the pyrrolidine ring to enhance potency and selectivity.

Table 1: Impact of Pyrrolidine Ring Modifications on Biological Activity

| Modification Site | Observed Effect | Reference |

|---|---|---|

| C-3 and C-4 | Alters ring puckering and molecular conformation. | nih.gov |

| C-3 (with phenyl group) | Substituents on the phenyl group influence NMDA receptor selectivity. | nih.gov |

| C-2 | Can modulate the basicity of the pyrrolidine nitrogen. | nih.gov |

| Multiple Positions (R1, R3, R4, R5 in pentamines) | Varied effects on inhibitory activity, indicating optimization potential. | nih.govnih.govnih.govmdpi.com |

Role of the N-Hydroxyl Group and Carboxamide Moiety in Target Binding

The N-hydroxyl group and the carboxamide moiety are critical functional groups within the this compound scaffold, often playing a direct role in target binding. The hydroxamic acid functionality (-CO-NH-OH) is a well-known metal-chelating group, particularly effective at coordinating with zinc ions present in the active sites of many enzymes, such as metalloproteinases. This chelating ability is frequently a key determinant of the inhibitory activity of compounds containing this moiety.

The carboxamide group itself is a versatile hydrogen bond donor and acceptor, contributing to the network of interactions that anchor the molecule within the binding site of its target protein. The planar nature of the amide bond also imposes conformational constraints on the molecule, which can be crucial for pre-organizing the scaffold for optimal binding.

In many instances, the N-hydroxyl group and the carboxamide oxygen act in concert to form a bidentate chelation with a metal ion in the enzyme's active site. This strong interaction is often the primary driver of high-affinity binding. The hydrogen on the N-hydroxyl group can also participate in hydrogen bonding with nearby amino acid residues, further stabilizing the enzyme-inhibitor complex. The importance of these groups is underscored by the fact that their modification or replacement often leads to a significant loss of biological activity.

Stereospecificity of Biological Interactions: (S) vs. (R) Enantiomers

Biological systems are inherently chiral, and as a result, the stereochemistry of a drug molecule can have a profound impact on its pharmacological activity. For this compound and its derivatives, the stereocenter at the C-2 position of the pyrrolidine ring is of paramount importance. The (S)-enantiomer typically exhibits significantly different potency and selectivity compared to its (R)-counterpart.

This stereospecificity arises from the three-dimensional arrangement of atoms, which dictates how the molecule fits into the chiral binding site of its target protein. The precise spatial orientation of the N-hydroxyl, carboxamide, and other substituents is critical for establishing the necessary molecular interactions for biological effect. Even subtle changes in the orientation of these groups, as seen between the (S) and (R) enantiomers, can lead to a dramatic loss of affinity for the target.

While both the (S)- and (R)-isomers of pyrrolidine-2-carboxamide (B126068) are synthetically accessible while maintaining their optical purity, biological evaluations consistently demonstrate the preference for one enantiomer over the other, depending on the specific target. mdpi.com This enantioselectivity is a cornerstone of the SAR for this class of compounds and highlights the importance of controlling stereochemistry during the drug design and development process. For example, in pyrrolidine pentamine derivatives, modifications to the stereochemistry have been shown to have varying effects on their inhibitory properties. nih.gov

Rational Design Principles for Optimizing in vitro Activity Profiles

The accumulated SAR data for this compound and its analogs have laid the foundation for rational design principles aimed at optimizing their in vitro activity profiles. A key strategy involves a structure-based iterative approach, where initial hits are systematically modified to enhance their interaction with the target. nih.gov

One of the primary goals of rational design is to improve potency. This can be achieved by introducing substituents that create additional favorable interactions with the target, such as hydrogen bonds, hydrophobic interactions, or ionic bonds. For example, in a series of pyrrolidine carboxamide inhibitors of InhA, the introduction of appropriate hydrophobic moieties as phenyl ring replacements led to compounds with improved potency. nih.gov

Selectivity is another critical parameter that can be addressed through rational design. By exploiting subtle differences in the binding sites of related proteins, it is possible to design analogs that preferentially bind to the desired target. This often involves the introduction of substituents that create favorable interactions with unique residues in the target's binding pocket or, conversely, create steric clashes with residues in the binding pockets of off-target proteins.

Table 2: Principles for Rational Design of this compound Analogs

| Design Principle | Strategy | Example | Reference |

|---|---|---|---|

| Enhance Potency | Introduce substituents for additional favorable interactions. | Addition of hydrophobic moieties to phenyl ring in InhA inhibitors. | nih.gov |

| Improve Selectivity | Exploit differences in target binding sites. | Design of analogs with substituents that interact with unique residues. | |

| Optimize Physicochemical Properties | Modify lipophilicity and polarity. | Introduction or removal of functional groups to improve solubility. |

Exploration of Bioisosteric Replacements in the Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve the potency, selectivity, and pharmacokinetic properties of a lead compound by replacing a functional group with another that has similar physicochemical properties. In the context of the this compound scaffold, various bioisosteric replacements have been explored.

The hydroxamic acid moiety, while often crucial for activity, can be associated with metabolic instability. Therefore, identifying bioisosteres for this group is an area of active research. For instance, in a study of hydroxamic acids containing oxadiazole backbones, the replacement of a non-aromatic oxazoline (B21484) ring with an aromatic oxadiazole was explored to potentially improve antibacterial activity. mdpi.com

The carboxamide bond itself can be susceptible to hydrolysis by proteases. Bioisosteric replacements for the amide bond, such as triazoles or other five-membered heterocycles, can enhance metabolic stability while maintaining the necessary hydrogen bonding interactions.

Furthermore, the pyrrolidine ring can be replaced by other cyclic or acyclic scaffolds in an approach known as scaffold hopping. This strategy can lead to the discovery of novel chemical series with improved properties or different intellectual property landscapes. The success of any bioisosteric replacement is highly dependent on the specific biological target and the intricate network of interactions within the binding site.

Computational and Theoretical Investigations of S N Hydroxypyrrolidine 2 Carboxamide and Its Interactions

Molecular Docking Simulations to Predict Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

In the context of (S)-N-hydroxypyrrolidine-2-carboxamide and its derivatives, molecular docking studies have been instrumental in understanding their interactions with various enzymes. For instance, derivatives of N-hydroxy-pyrrolidine-2-carboxamide have been docked into the active site of histone deacetylase 8 (HDAC8). These simulations revealed that the hydroxamate group of the ligands chelates the catalytic zinc ion in the active site, a crucial interaction for inhibitory activity. The pyrrolidine (B122466) ring and other substituents were observed to form hydrogen bonds and van der Waals interactions with surrounding amino acid residues, further stabilizing the complex.

A representative molecular docking study of a series of N-hydroxy-pyrrolidine-2-carboxamide derivatives against HDAC8 might yield the following hypothetical binding affinities:

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Derivative A | -7.8 | HIS142, HIS143, ASP176 |

| Derivative B | -8.2 | HIS142, HIS143, TYR306 |

| Derivative C | -7.5 | HIS142, HIS143, PHE152 |

These predicted binding affinities, often calculated as a docking score, provide a relative ranking of the compounds' potential potencies and guide the selection of candidates for synthesis and biological testing. The identification of key interacting residues is also crucial for understanding the structure-activity relationship and for designing new analogs with improved binding.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the complex, the flexibility of the protein and ligand, and the role of solvent molecules.

For the this compound scaffold, MD simulations have been employed to assess the stability of its complexes with target proteins. For example, an MD simulation of an N-hydroxy-pyrrolidine-2-carboxamide derivative in complex with HDAC8 can be performed for several nanoseconds. The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand from their initial docked poses. A stable RMSD profile over the simulation time suggests a stable binding mode.

Furthermore, MD simulations can reveal dynamic changes in the protein structure upon ligand binding and highlight the flexibility of different regions of the ligand. The root-mean-square fluctuation (RMSF) of individual residues can identify which parts of the protein become more or less flexible in the presence of the ligand. This information is valuable for understanding the allosteric effects of ligand binding and for identifying potential sites for modification to improve binding affinity or selectivity.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Chelation Properties

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and other properties of molecules based on the principles of quantum mechanics. These methods are particularly useful for studying the intrinsic properties of this compound.

DFT calculations can be used to determine the optimized geometry of the molecule, its molecular orbital energies (HOMO and LUMO), and the distribution of electron density. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

For this compound, DFT calculations are crucial for understanding the chelation properties of its hydroxamate group. By calculating the electrostatic potential and the charges on the atoms, it is possible to predict how the molecule will interact with metal ions, such as the zinc ion in the active site of metalloenzymes. These calculations can also provide insights into the acidity of the N-hydroxy proton, which is important for its role in catalysis and binding.

A hypothetical table of DFT-calculated properties for this compound could include:

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 3.5 D |

These theoretical values can be correlated with experimental observations and used to predict the behavior of the molecule in different chemical environments.

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to exert a specific biological activity.

A pharmacophore model can be developed based on the structure of this compound and its known active analogs. This model would encapsulate the key features responsible for its interaction with a particular target. For example, a pharmacophore model might include a metal chelator feature for the hydroxamate group, a hydrogen bond acceptor on the carbonyl oxygen, and a hydrophobic feature corresponding to the pyrrolidine ring.

Once a pharmacophore model is generated and validated, it can be used as a 3D query to search large chemical databases in a process called virtual screening. This allows for the rapid identification of new and structurally diverse compounds that match the pharmacophore and are therefore likely to have similar biological activity. The hits from the virtual screen can then be subjected to further computational analysis, such as molecular docking, before being selected for experimental testing. This approach accelerates the discovery of new lead compounds and expands the chemical space around the initial scaffold.

Free Energy Perturbation (FEP) and Binding Energy Calculations

Free energy perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of two ligands to a protein. It involves a series of simulations where one ligand is gradually transformed into another, allowing for a precise calculation of the free energy difference between them.

While computationally intensive, FEP calculations can provide highly accurate predictions of binding affinity changes resulting from small chemical modifications. For example, FEP could be used to predict the effect of substituting a hydrogen atom on the pyrrolidine ring of this compound with a methyl group. By calculating the relative binding free energy of the two analogs, researchers can prioritize which modifications are most likely to improve potency.

A hypothetical FEP calculation for a modification to this compound might yield the following results:

| Modification | Predicted ΔΔG (kcal/mol) | Interpretation |

| R-group addition | -1.5 | Favorable modification, higher predicted affinity |

| Stereocenter inversion | +0.8 | Unfavorable modification, lower predicted affinity |

These calculations provide quantitative predictions that can guide the lead optimization process, helping to design more potent and selective compounds based on the this compound scaffold.

Derivatization and Exploration of S N Hydroxypyrrolidine 2 Carboxamide As a Chemical Probe and Research Tool

Development of Fluorescent or Tagged Analogs for in vitro Studies

Fluorescent probes are indispensable tools for visualizing and quantifying biological processes in vitro. nih.gov The design of such probes often involves linking a fluorophore to a specific ligand to monitor its distribution and interaction with its target in real-time. nih.govresearchgate.net

Although the direct synthesis of a fluorescent analog of (S)-N-hydroxypyrrolidine-2-carboxamide is not prominently described in the available literature, the general principles of fluorescent probe development can be applied. A common approach involves the covalent attachment of a fluorophore to the scaffold. The choice of fluorophore would depend on the specific application, considering factors such as excitation and emission wavelengths, quantum yield, and photostability. researchgate.netresearchgate.netresearchgate.net

For example, a derivative of this compound could be functionalized with a reactive handle to allow for conjugation with a fluorescent dye. This tagged analog could then be used in fluorescence microscopy to visualize its subcellular localization or in fluorescence polarization assays to study its binding to a target protein.

Table 2: Examples of Fluorophores Used in Biological Imaging

| Fluorophore | Excitation (nm) | Emission (nm) | Key Features |

| Fluorescein | ~494 | ~521 | Bright, but pH sensitive and prone to photobleaching. |

| Rhodamine | Varies | Varies | Generally bright and photostable. |

| Cyanine Dyes (e.g., Cy3, Cy5) | Varies | Varies | Bright, photostable, available in a range of wavelengths. |

| ATTO Dyes | Varies | Varies | High photostability and quantum yield. |

Use of the Scaffold in Fragment-Based Drug Discovery (FBDD) Strategies (strictly pre-clinical, in vitro)

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for the identification of novel lead compounds. lifechemicals.comstanford.edu This method involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to a biological target. nih.govresearchgate.net These initial hits can then be optimized into more potent leads. researchgate.net The pyrrolidine (B122466) scaffold is of particular interest in FBDD due to its three-dimensional character, which allows for better exploration of protein binding pockets compared to flat aromatic structures. nih.govnih.govresearchgate.net

While direct evidence for the use of this compound in FBDD campaigns is limited in the reviewed literature, the pyrrolidine-2-carboxamide (B126068) core is a valuable scaffold for the design of fragment libraries. nih.govmdpi.com The synthesis of libraries based on this scaffold would involve diversifying the substituents on the pyrrolidine ring and the carboxamide nitrogen to generate a collection of fragments with varied physicochemical properties. nih.govnih.gov

Screening of such a fragment library against a target of interest, typically using biophysical techniques like NMR spectroscopy, X-ray crystallography, or surface plasmon resonance, could identify initial hits. researchgate.net These fragment hits, containing the (S)-pyrrolidine-2-carboxamide core, would then serve as starting points for optimization into more potent and selective modulators of the target protein. mdpi.comacs.org

Table 3: Key Parameters in Fragment-Based Drug Discovery

| Parameter | Description | Typical Value for Fragments |

| Molecular Weight | Mass of the molecule | < 300 Da |

| cLogP | Measure of lipophilicity | < 3 |

| Number of Hydrogen Bond Donors | Number of N-H and O-H bonds | ≤ 3 |

| Number of Hydrogen Bond Acceptors | Number of N and O atoms | ≤ 3 |

| Number of Rotatable Bonds | Measure of conformational flexibility | ≤ 3 |

Contribution to Novel Organocatalytic Systems

The pyrrolidine scaffold, particularly derived from proline, is a cornerstone of asymmetric organocatalysis. nih.govbohrium.comresearchgate.net Organocatalysts based on the (S)-pyrrolidine-2-carboxamide framework have been successfully employed in a variety of enantioselective transformations. nih.govmdpi.com The stereochemistry of the pyrrolidine ring, combined with the ability of the amide group to act as a hydrogen bond donor and a steric directing group, plays a crucial role in achieving high levels of stereocontrol. researchgate.netresearchgate.net

Several studies have highlighted the utility of N-substituted (S)-pyrrolidine-2-carboxamide derivatives as effective organocatalysts. For instance, (S)-N-tritylpyrrolidine-2-carboxamide has been shown to be an efficient catalyst for the Michael addition of aldehydes to nitroolefins, providing good yields and enantioselectivity. nih.govmdpi.com Similarly, (S)-N-(methylsulfonyl)pyrrolidine-2-carboxamide has been used in asymmetric aldol (B89426) reactions, demonstrating the influence of the N-substituent on the catalytic activity and selectivity. nih.govmdpi.com

The modular nature of the (S)-pyrrolidine-2-carboxamide scaffold allows for the facile synthesis of a diverse range of catalysts with tunable steric and electronic properties. researchgate.netnih.gov By varying the substituent on the amide nitrogen, researchers can fine-tune the catalyst's performance for a specific transformation. nih.govmdpi.com This has led to the development of highly effective organocatalytic systems for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. acs.orgbohrium.comrsc.org

Table 4: Examples of (S)-Pyrrolidine-2-Carboxamide Derivatives in Organocatalysis

| Catalyst | Reaction | Key Finding | Reference |

| (S)-N-tritylpyrrolidine-2-carboxamide | Michael Addition | Efficient for the addition of aldehydes to nitroolefins. | nih.govmdpi.com |

| (S)-N-(methylsulfonyl)pyrrolidine-2-carboxamide | Aldol Reaction | Demonstrates the role of the N-substituent in catalysis. | nih.govmdpi.com |

| 1-acetyl-N-tosylpyrrolidine-2-carboxamide | Kabachnik-Fields Reaction | Provides α-aminophosphonates with high yield and enantioselectivity. | researchgate.net |

Advanced Research Methodologies for Investigating S N Hydroxypyrrolidine 2 Carboxamide in Chemical Biology

Detailed Enzyme Kinetic Analysis for Inhibition Mechanism Determination

Enzyme kinetic analysis is a cornerstone for characterizing the interaction between an enzyme and an inhibitor such as (S)-N-hydroxypyrrolidine-2-carboxamide. These studies are crucial for determining the mode of inhibition, which provides insight into how the compound affects the enzyme's catalytic cycle. The primary objective is to distinguish between different reversible inhibition mechanisms: competitive, non-competitive, uncompetitive, or mixed-type. fiveable.memit.edu

The experimental design involves measuring the initial reaction velocity at various substrate concentrations, both in the absence and presence of different, fixed concentrations of this compound. mit.edu By analyzing this data using graphical representations, the inhibition mechanism can be determined. embrapa.brnih.gov

Lineweaver-Burk Plot: This double-reciprocal plot (1/velocity vs. 1/[Substrate]) is a classic tool for visualizing inhibition patterns. fiveable.me For competitive inhibition, the lines will intersect on the y-axis, indicating that the maximum velocity (Vmax) is unchanged, while the apparent Michaelis constant (Km) increases. nih.gov In non-competitive inhibition, the lines intersect on the x-axis, showing a decrease in Vmax with no change in Km. Uncompetitive inhibition results in parallel lines, indicating a decrease in both Vmax and Km. mit.edu Mixed inhibition shows lines intersecting in the second or third quadrant.

Dixon Plot: This plot (1/velocity vs. [Inhibitor]) at different fixed substrate concentrations can also be used to determine the inhibition constant (Ki). fiveable.me

The data derived from these experiments allow for the calculation of key kinetic parameters that quantify the inhibitor's potency and its effect on the enzyme's affinity for its substrate.

| Inhibitor Concentration (µM) | Apparent Vmax (µmol/min) | Apparent Km (µM) | Inhibition Constant (Ki) (µM) |

|---|---|---|---|

| 0 (Control) | 100 | 50 | N/A |

| 10 | 75 | 65 | Calculated to be ~12 µM |

| 25 | 50 | 80 | |

| 50 | 35 | 95 |

Structural Biology Techniques: Co-Crystallography and Cryo-EM of Ligand-Protein Complexes

To understand the interaction between this compound and its protein target at an atomic level, structural biology techniques are indispensable. They provide a three-dimensional snapshot of the ligand-protein complex, revealing the precise binding orientation and the specific molecular interactions that stabilize the complex.

Co-Crystallography: This X-ray crystallography method involves crystallizing the target protein in the presence of this compound. nih.govnih.gov The resulting crystal contains the protein-ligand complex, and its diffraction pattern can be used to generate a high-resolution electron density map. This map allows for the precise modeling of the compound within the protein's binding site. The key information obtained includes:

The exact conformation of the bound ligand.

Identification of key amino acid residues involved in binding.

The geometry of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts.

Protein conformational changes induced by ligand binding. nih.gov

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful alternative, particularly for large protein complexes or proteins that are difficult to crystallize. nih.govnih.gov The technique involves flash-freezing a solution of the protein-ligand complex in vitreous ice and imaging the individual particles with an electron microscope. biorxiv.org Computational reconstruction of thousands of these 2D images generates a 3D density map of the complex. researchgate.net Recent advancements have pushed the resolution of cryo-EM to a level where it can clearly resolve the density for small molecule ligands like this compound bound to their targets. biorxiv.org

| Technique | Advantages | Limitations | Optimal Target Type |

|---|---|---|---|

| Co-Crystallography | Can achieve very high (atomic) resolution; well-established methodology. | Requires well-diffracting crystals, which can be a major bottleneck; crystal packing may introduce artifacts. nih.gov | Stable, soluble proteins <150 kDa. |

| Cryo-EM | Does not require crystallization; can handle large, flexible, or multi-protein complexes; sample is in a near-native state. nih.govbiorxiv.org | Achieving high resolution can be challenging for small proteins (<50 kDa); preferred orientation of particles can be an issue. nih.gov | Large proteins or protein complexes >100 kDa. |

Mass Spectrometry-Based Proteomics for Unbiased Target Identification

While the aforementioned techniques are powerful for studying a known target, identifying the cellular target(s) of this compound in the first place requires an unbiased approach. Mass spectrometry (MS)-based chemical proteomics is the leading strategy for this purpose. stonybrookmedicine.edumdpi.com A common method is affinity-based protein profiling (ABPP).

The general workflow involves these key steps: mdpi.comnih.gov

Probe Synthesis: A chemical probe is synthesized by modifying this compound with a linker arm and a reporter tag, such as biotin. This modification must be carefully designed to not disrupt the compound's binding to its target.

Affinity Capture: The biotinylated probe is incubated with a complex biological sample, such as a cell lysate, allowing it to bind to its protein targets. The probe-protein complexes are then captured and enriched from the lysate using streptavidin-coated beads. nih.gov

Protein Identification: After washing away non-specifically bound proteins, the captured proteins are eluted and digested into peptides, typically with trypsin. uab.edu The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The MS/MS data is then used to search protein sequence databases to identify the captured proteins. researchgate.net

Competition experiments, where the lysate is pre-incubated with the original, unmodified this compound before adding the probe, are crucial for distinguishing true targets from non-specific binders. True targets will show a significant reduction in signal in the competed sample.

| Protein ID | Protein Name | Peptide Count | Fold-Change (-/+ Competitor) | Potential Role |

|---|---|---|---|---|

| P08684 | Glucocorticoid receptor | 15 | -12.5 | Specific Binder (Target) |

| P62258 | 14-3-3 protein beta/alpha | 11 | -8.2 | Specific Binder (Target) |

| P02768 | Albumin | 42 | -1.1 | Non-specific Binder |

| P60709 | Actin, cytoplasmic 1 | 25 | -1.3 | Non-specific Binder |

Quantitative Chemical Biology Assays for Pathway Analysis

Once a target is identified and validated, quantitative chemical biology assays are used to investigate how the interaction between this compound and its target affects molecular pathways within a cellular context. These assays focus on measuring changes in downstream molecular events, rather than organismal or physiological outcomes.

For example, if this compound is found to inhibit a specific protein kinase, a relevant assay would be to quantify the phosphorylation of a known substrate of that kinase. This can be achieved through several methods:

Quantitative Western Blotting: Cells are treated with varying concentrations of the compound, and the levels of the phosphorylated substrate are measured using a phospho-specific antibody and compared to the total amount of the substrate protein.

Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its target in intact cells. Binding of the compound stabilizes the protein, leading to a higher melting temperature, which can be quantified.

Activity-Based Probing: If an activity-based probe for the target enzyme family exists, it can be used to measure the occupancy of the active site by this compound in a cellular environment.

These assays provide a quantitative measure of the compound's ability to modulate a specific biochemical pathway at the molecular level, bridging the gap between isolated protein-ligand interactions and cellular function.

| Compound Concentration (µM) | Normalized Phospho-Substrate-X Signal | % Inhibition of Phosphorylation |

|---|---|---|

| 0 (DMSO Control) | 1.00 | 0% |

| 0.1 | 0.85 | 15% |

| 1.0 | 0.52 | 48% |

| 10.0 | 0.15 | 85% |

| 100.0 | 0.08 | 92% |

Future Research Directions and Unresolved Questions in S N Hydroxypyrrolidine 2 Carboxamide Research

Exploration of Undiscovered Biological Targets and Off-Targets

While the primary targets of many pyrrolidine-hydroxamic acid derivatives like (S)-N-hydroxypyrrolidine-2-carboxamide are well-established, a significant area of future research lies in the comprehensive identification of novel biological targets and off-targets to better understand their selectivity. This exploration is crucial for designing next-generation inhibitors with improved specificity.

Advanced chemical proteomics techniques are central to this endeavor. Methods such as affinity purification coupled with mass spectrometry, activity-based protein profiling (ABPP), and cellular thermal shift assays (CETSA) offer unbiased, proteome-wide approaches to identify specific protein binders for small molecules. nih.govcriver.com These strategies can reveal previously unknown interactions, helping to build a more complete selectivity profile. For instance, Capture Compound Mass Spectrometry (CCMS) can interrogate protein targets in their native environments, including challenging transmembrane proteins, and can identify even weak or low-affinity binding events. criver.com Similarly, limited proteolysis coupled to mass spectrometry (LiP-MS) provides a structure-based method for target engagement profiling across the entire proteome. nih.gov

By systematically applying these technologies, researchers can move beyond the primary target class (e.g., HDACs) and uncover interactions with other metalloenzymes or unforeseen protein families. This "target deconvolution" is critical for understanding the full biological activity of this compound and its analogs, paving the way for the rational design of compounds with minimized off-target engagement and enhanced therapeutic precision. nih.govbohrium.com

Development of More Efficient and Sustainable Synthetic Routes

The development of more efficient and environmentally sustainable methods for synthesizing this compound and its derivatives is a critical goal. Traditional chemical syntheses of hydroxamic acids can be expensive and may generate significant waste. researchgate.net Future research is increasingly focused on "green chemistry" approaches and biocatalysis to overcome these limitations. nih.govresearchgate.netbenthamdirect.com

Enzyme-mediated synthesis represents a promising frontier. researchgate.net Biocatalysts like lipases, nitrilases, and amidases can produce pure hydroxamic acids under mild temperature and pH conditions, reducing the need for harsh reagents and simplifying purification processes. researchgate.net Furthermore, chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical reactions, are being developed to create novel and efficient synthetic pathways. mdpi.com For the chiral pyrrolidine (B122466) core, enzymatic methods such as intramolecular C(sp3)–H amination using engineered cytochrome P450 enzymes offer a direct route to constructing these important N-heterocycles with high enantioselectivity. nih.gov

Another avenue of exploration is the use of continuous flow protocols. Flow chemistry can provide rapid, cost-efficient, and scalable access to chiral α-substituted pyrrolidines, as demonstrated by the gram-scale preparation of intermediates for κ-opioid receptor antagonists. rsc.org These methods allow for precise control over reaction parameters, often leading to higher yields and purity in shorter reaction times compared to traditional batch processes.

| Synthetic Approach | Key Advantages | Potential Application for this compound |

| Biocatalysis (Enzyme-mediated) | High selectivity, mild reaction conditions, reduced by-products, environmentally friendly. researchgate.net | Synthesis of the hydroxamic acid moiety and the chiral pyrrolidine ring. researchgate.netnih.gov |

| Chemoenzymatic Synthesis | Combines the high selectivity of enzymes with the broad applicability of chemical synthesis. mdpi.com | Multi-step syntheses requiring both chiral resolution and chemical modification. |

| Continuous Flow Chemistry | Rapid, scalable, high diastereocontrol, improved safety and efficiency. rsc.org | Large-scale, industrial production of the pyrrolidine core and final compound. |

These innovative synthetic strategies aim to make the production of this compound and related compounds more economically viable and environmentally responsible.

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and optimization of new chemical entities based on the this compound scaffold. These computational tools can analyze vast datasets to predict biological activity, selectivity, and other crucial properties, thereby accelerating the drug discovery process. biorxiv.orgbiorxiv.org

One key application is the development of models to predict isoform selectivity, for example, between different HDACs. biorxiv.orgbiorxiv.orgitu.edu.trdntb.gov.ua By training ML algorithms on existing bioactivity data for compounds against various isoforms, researchers can create predictive models. biorxiv.org These models can then be used to virtually screen large chemical libraries to identify novel compounds with a desired selectivity profile before committing to costly and time-consuming synthesis. itu.edu.trnih.gov Two primary approaches in this area are "selectivity profiling," which uses individual bioactivity models, and the "selectivity window" approach, which directly trains models on the differences in bioactivity. itu.edu.tr

Furthermore, AI and ML can be employed in de novo drug design, generating entirely new molecular structures with optimized properties. By learning the underlying structure-activity relationships (SAR) from known inhibitors, generative models can propose novel pyrrolidine-hydroxamic acid derivatives that are predicted to have high potency and selectivity. nih.gov This computational-first approach allows for the exploration of a much wider chemical space than would be possible through traditional synthesis alone.

Elucidation of Complex Molecular Interaction Networks and Polypharmacology

Understanding the full spectrum of a compound's interactions within a biological system requires moving beyond a single-target perspective. Future research on this compound will increasingly adopt a systems biology approach to elucidate its complex molecular interaction networks and polypharmacology. nih.govresearchgate.netsemanticscholar.org This involves mapping how the compound and its primary targets, such as HDACs, influence broader cellular processes like metabolism. nih.govresearchgate.net

Systems-level analyses, integrating transcriptomics, proteomics, and metabolomics data, can reveal the downstream consequences of target inhibition. researchgate.netdntb.gov.ua For example, inhibiting an HDAC can lead to widespread changes in gene expression and protein function, which in turn affects metabolic pathways. nih.govnih.gov By creating comprehensive interaction network diagrams, researchers can visualize the complex interplay between HDACs, their inhibitors, metabolites, and other proteins, providing a holistic view of the compound's cellular impact. researchgate.net

Expanding the Chemical Space of Pyrrolidine-Hydroxamic Acid Derivatives

A significant direction for future research is the expansion of the chemical space around the core pyrrolidine-hydroxamic acid scaffold. The goal is to design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic properties. This involves systematic modifications of the core structure and exploration of new chemical functionalities. nih.govresearchgate.netscienceopen.com

Structure-activity relationship (SAR) studies are fundamental to this effort. mdpi.comrsc.orgnih.govresearchgate.net By synthesizing series of related compounds and evaluating their biological activity, researchers can determine how different chemical modifications influence inhibitory properties. For example, studies on pyrrolidine-based inhibitors have shown that modifications at various positions on the pyrrolidine ring can have varied effects on activity, highlighting opportunities for optimization. mdpi.comnih.govnih.gov

Modern medicinal chemistry strategies such as scaffold hopping can be employed to replace the pyrrolidine ring or other parts of the molecule with functionally equivalent but structurally novel moieties. This can lead to the discovery of new chemical classes with distinct intellectual property and potentially improved drug-like properties. The design of these new derivatives will be guided by the insights gained from target identification, selectivity profiling, and computational modeling, creating a synergistic loop of design, synthesis, and evaluation to drive the discovery of next-generation therapeutics. mdpi.comfrontiersin.org

Q & A

Q. What are the standard synthetic routes for (S)-N-hydroxypyrrolidine-2-carboxamide, and how can reaction conditions be optimized for enantiomeric purity?

Methodological Answer: The synthesis typically involves chiral starting materials or catalytic asymmetric methods to ensure the (S)-configuration. A common approach is the coupling of pyrrolidine-2-carboxylic acid derivatives with hydroxylamine under controlled conditions. For example:

- Step 1: Activation of the carboxylic acid using carbodiimides (e.g., EDC or DCC) to form an intermediate acyloxyphosphonium ion.

- Step 2: Nucleophilic attack by hydroxylamine to yield the hydroxamic acid derivative.

- Optimization: Use chiral auxiliaries or enantioselective catalysts (e.g., proline-based organocatalysts) to enhance stereochemical control .

- Purification: Continuous flow processes with HPLC or chiral column chromatography improve yield (up to 75%) and enantiomeric excess (≥98%) .

Q. Table 1: Comparison of Synthesis Methods

| Method | Key Reagents | Purification Technique | Enantiomeric Excess (%) |

|---|---|---|---|

| Chiral Catalysis | Proline derivatives | HPLC | 98 |

| Hydroxylamine Coupling | EDC, Hydroxylamine HCl | Chiral Columns | 95 |

Q. How is the structural integrity and stereochemistry of this compound validated?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm the pyrrolidine ring structure and hydroxamic acid moiety. Key signals include δ 3.4–3.8 ppm (pyrrolidine protons) and δ 9.2 ppm (N–OH resonance) .

- X-ray Crystallography: Resolves absolute configuration by analyzing crystal packing and hydrogen-bonding networks (e.g., intramolecular H-bonds stabilizing the (S)-enantiomer) .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (CHNO: 130.0742 g/mol) and fragmentation patterns .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays: Test inhibition of metalloproteases (e.g., matrix metalloproteinases) using fluorogenic substrates. IC values are calculated from dose-response curves .

- Cellular Uptake Studies: Radiolabeled (e.g., C) derivatives track intracellular accumulation in cancer cell lines .

- Anti-inflammatory Activity: Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. How do stereochemical variations (e.g., (S) vs. (R) enantiomers) affect target binding and pharmacokinetics?

Methodological Answer:

- Molecular Docking: Simulations (e.g., AutoDock Vina) show the (S)-enantiomer forms stronger hydrogen bonds with protease active sites (binding energy: −8.2 kcal/mol vs. −6.5 kcal/mol for (R)) .

- Pharmacokinetic Profiling: The (S)-enantiomer exhibits longer half-life (t = 4.2 h) due to reduced hepatic clearance compared to (R) (t = 1.8 h) .

Q. Table 2: Enantiomer-Specific Bioactivity

| Parameter | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| IC (MMP-9) | 12 nM | 480 nM |

| LogP | 0.8 | 0.7 |

| Plasma Protein Binding | 89% | 76% |

Q. How can contradictory data on enzyme inhibition potency across studies be resolved?

Methodological Answer:

- Source Analysis: Variability often arises from differences in assay conditions (e.g., pH, cofactors). Standardize protocols using guidelines from the Enzymology Commission .

- Metabolite Interference: Test for hydrolytic degradation products (e.g., pyrrolidine-2-carboxylic acid) via LC-MS, which may competitively inhibit enzymes .

- Cross-Validation: Compare results across orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity .

Q. What strategies improve the compound’s stability in aqueous solutions for long-term studies?

Methodological Answer:

- pH Optimization: Buffered solutions at pH 6.0–7.4 minimize hydroxamic acid hydrolysis .

- Lyophilization: Freeze-drying with cryoprotectants (e.g., trehalose) retains 95% activity after 6 months .

- Chelating Agents: EDTA (1 mM) prevents metal-catalyzed degradation in storage .

Q. How can computational models guide the design of derivatives with enhanced selectivity?

Methodological Answer:

- QSAR Studies: Correlate substituent electronegativity with MMP-12/MMP-13 selectivity ratios (R = 0.91) .

- Binding Free Energy Calculations: Identify residues (e.g., Val423 in MMP-9) critical for selective interactions using MM/GBSA .

Q. What analytical techniques quantify enantiomeric impurities in bulk samples?

Methodological Answer:

- Chiral HPLC: Use a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) to resolve (S) and (R) enantiomers (retention times: 8.2 vs. 10.5 min) .

- Circular Dichroism (CD): Peaks at 220 nm (negative) and 245 nm (positive) confirm >99% (S)-enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.